

# Application Notes and Protocols: Fluoro-Dapagliflozin in Translational Research

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## Compound of Interest

Compound Name: *fluoro-Dapagliflozin*

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These application notes provide a comprehensive overview of **fluoro-dapagliflozin**, a fluorinated analog of the SGLT2 inhibitor dapagliflozin, and its applications in translational research, particularly in the field of molecular imaging. Detailed protocols for its radiosynthesis and use in positron emission tomography (PET) are provided, alongside data on its biological effects and the signaling pathways it modulates.

## Introduction to Fluoro-Dapagliflozin

Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] It acts by inhibiting SGLT2 in the proximal renal tubules, thereby preventing glucose reabsorption and promoting its excretion in the urine.[2] This mechanism of action, independent of insulin secretion, has made SGLT2 inhibitors a valuable class of drugs for glycemic control.[2]

Translational research has focused on understanding the broader effects of SGLT2 inhibitors beyond their glucose-lowering properties, including their demonstrated cardiovascular and renal protective benefits.[3][4] To non-invasively study the in vivo distribution and target engagement of dapagliflozin, a fluorinated analog, 4-<sup>[18F]</sup>**fluoro-dapagliflozin** (<sup>[18F]</sup>F-Dapa), has been developed as a positron emission tomography (PET) tracer.[5] PET imaging with <sup>[18F]</sup>F-Dapa allows for the quantitative assessment of SGLT2 expression and occupancy in preclinical models, providing valuable insights into the pharmacokinetics and pharmacodynamics of this drug class.[5][6]

## Quantitative Data from Preclinical Studies

While specific quantitative biodistribution data for **fluoro-Dapagliflozin** is not readily available in the public domain, the following table summarizes key findings from preclinical studies with the parent compound, Dapagliflozin, which provides a basis for understanding its physiological effects.

| Parameter      | Animal Model                               | Treatment Group          | Control Group | Outcome   | Reference |
|----------------|--|--------------------------|---------------|---|-----------|
| Renal Function | Ischemia-Reperfusion Injured Mice          | Dapagliflozin            | Vehicle       | Improved renal function, reduced expression of Bax, and increased expression of HIF1.   | [7]       |
| Tumor Growth   | Diabetic mice with B16 melanoma xenografts | Dapagliflozin (30 mg/kg) | Vehicle       | Did not significantly affect <sup>18</sup> F-FDG uptake in tumors but reduced uptake in reference tissues, increasing tumor-to-skeletal muscle ratio. | [8]       |

|                               |  |                             |         |  |
|-------------------------------|--|-----------------------------|---------|--|
| Cardiac Function              | Patients with Heart Failure with Reduced Ejection Fraction (DEFINE-HF Trial) | Dapagliflozin (10 mg daily) | Placebo | No significant overall effect on ApoM levels, but an increase in ApoM was associated with a decline in NT-proBNP in the dapagliflozin group. [9] |
| Blood Pressure & Renal Damage | Salt-Sensitive Hypertensive Rat Model  | Dapagliflozin               | Vehicle | Mitigated the severity of salt-induced hypertensive pathology. [10]  |

## Experimental Protocols

### Radiosynthesis of 4-[<sup>18</sup>F]fluoro-dapagliflozin ([<sup>18</sup>F]F-Dapa)

This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution for the synthesis of <sup>18</sup>F-labeled radiotracers.

Materials:

- Precursor: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Dapagliflozin)
- [<sup>18</sup>F]Fluoride (produced from a cyclotron)
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Anhydrous acetonitrile ( $\text{CH}_3\text{CN}$ )
- Dimethyl sulfoxide (DMSO)
- Water for injection
- Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
- High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector.

#### Procedure:

- [ $^{18}\text{F}$ ]Fluoride Trapping and Drying:
  - Aqueous [ $^{18}\text{F}$ ]fluoride is trapped on an anion-exchange cartridge.
  - The [ $^{18}\text{F}$ ]fluoride is eluted with a solution of K222 and  $\text{K}_2\text{CO}_3$  in acetonitrile/water.
  - The solvent is evaporated to dryness under a stream of nitrogen at  $110^\circ\text{C}$  to form the reactive [ $^{18}\text{F}$ ] $\text{F}^-$ /K222/ $\text{K}_2\text{CO}_3$  complex.
- Radiolabeling Reaction:
  - The dried [ $^{18}\text{F}$ ] $\text{F}^-$ /K222/ $\text{K}_2\text{CO}_3$  complex is dissolved in anhydrous DMSO.
  - The precursor (Dapagliflozin) dissolved in anhydrous DMSO is added to the reaction vessel.
  - The reaction mixture is heated at a specific temperature (e.g.,  $150^\circ\text{C}$ ) for a defined time (e.g., 20 minutes) to facilitate the nucleophilic substitution.<sup>[5]</sup>
- Purification:
  - The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to remove unreacted [ $^{18}\text{F}$ ]fluoride and polar impurities.
  - The trapped radiolabeled product is eluted from the cartridge with acetonitrile.

- The eluate is then purified by semi-preparative HPLC to isolate [ $^{18}\text{F}$ ]F-Dapa from the precursor and other byproducts.
- Formulation:
  - The HPLC fraction containing the purified [ $^{18}\text{F}$ ]F-Dapa is collected.
  - The solvent is removed by evaporation.
  - The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
- Quality Control:
  - Radiochemical purity and identity are confirmed by analytical HPLC.
  - Specific activity is determined.
  - The final product is tested for sterility, pyrogenicity, and residual solvents.

## In Vivo PET Imaging with [ $^{18}\text{F}$ ]F-Dapa in Rodents

This protocol outlines a general procedure for performing PET imaging studies in rodents to assess the biodistribution of [ $^{18}\text{F}$ ]F-Dapa.

### Materials:

- [ $^{18}\text{F}$ ]F-Dapa, formulated for injection
- Anesthesia (e.g., isoflurane)
- Small animal PET/CT scanner
- Catheter for tail vein injection
- Heating pad to maintain body temperature

### Procedure:

- Animal Preparation:
  - Fast the animal for a few hours before the scan to reduce variability in glucose metabolism, though this may be less critical for a tracer targeting a transporter.
  - Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
  - Place a catheter in the tail vein for tracer injection.
  - Position the animal on the scanner bed and maintain its body temperature with a heating pad.
- PET/CT Acquisition:
  - Perform a CT scan for anatomical reference and attenuation correction.
  - Inject a bolus of [ $^{18}\text{F}$ ]F-Dapa (e.g., 7-10 MBq) through the tail vein catheter.[\[11\]](#)[\[12\]](#)
  - Start the dynamic PET scan immediately after injection and acquire data for a specified duration (e.g., 60-120 minutes).[\[13\]](#)
- Image Reconstruction and Analysis:
  - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM2D).
  - Co-register the PET and CT images.
  - Draw regions of interest (ROIs) on the co-registered images for various organs (e.g., kidneys, liver, bladder, muscle, brain).
  - Generate time-activity curves (TACs) for each ROI to visualize the tracer uptake and clearance over time.
  - Quantify the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

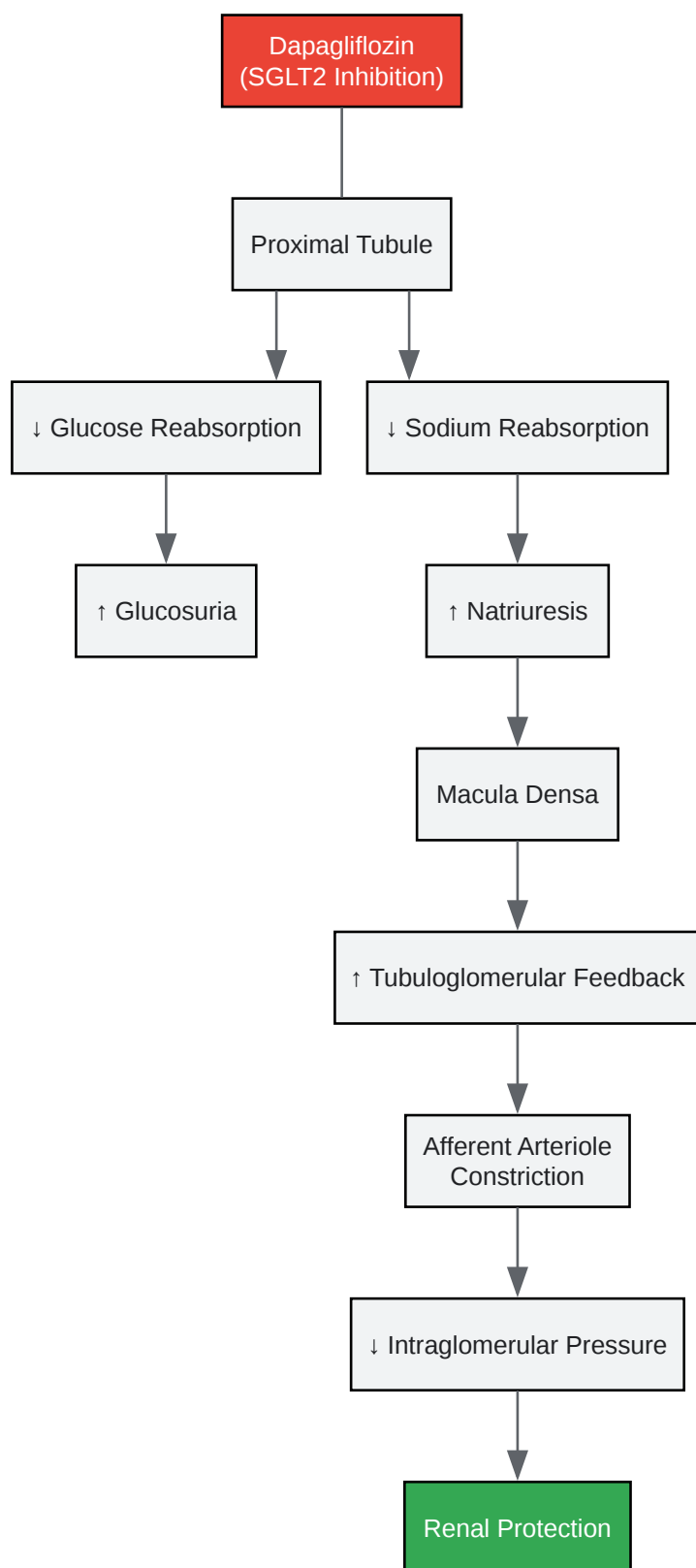
## Signaling Pathways and Mechanisms of Action

Dapagliflozin and other SGLT2 inhibitors exert their effects through a variety of signaling pathways, leading to their observed renal and cardiovascular benefits.

## Renal Protective Mechanisms

SGLT2 inhibition in the kidney leads to natriuresis and glucosuria. The increased sodium delivery to the macula densa activates tubuloglomerular feedback, leading to afferent arteriole constriction and a reduction in intraglomerular pressure, which is a key mechanism for renal protection.<sup>[14]</sup>



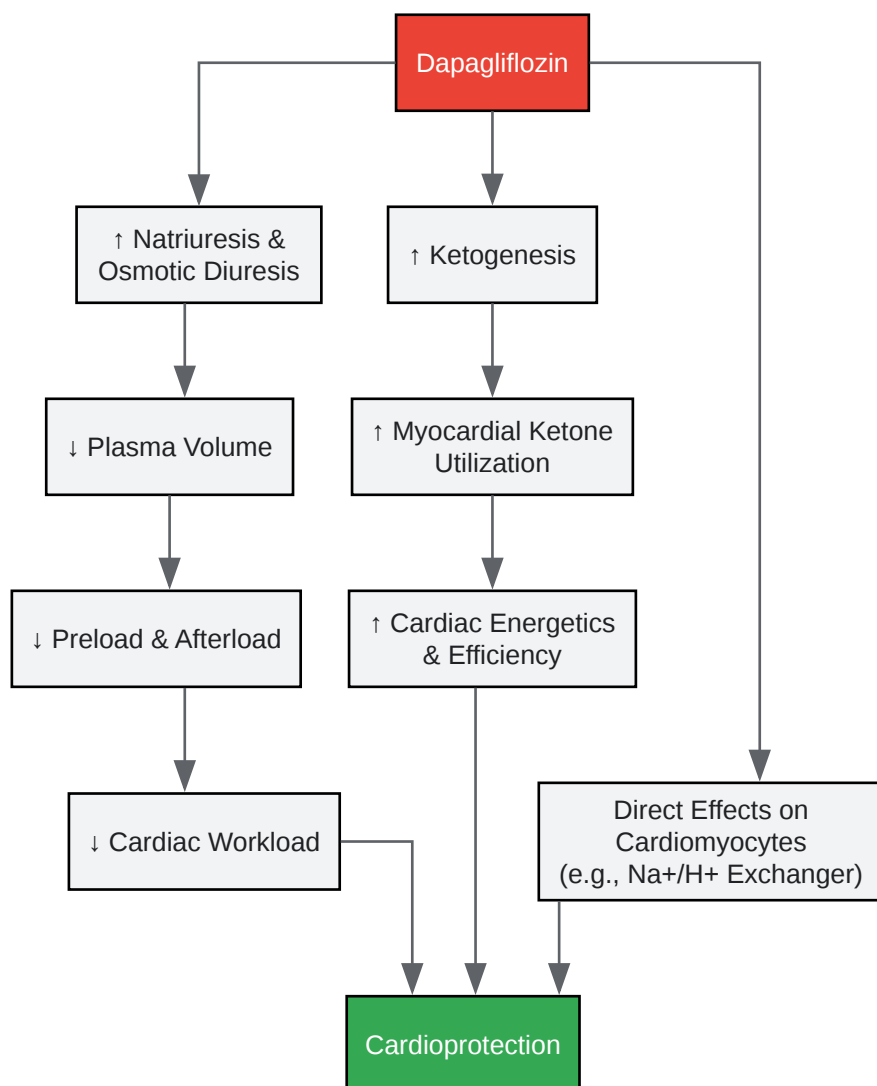


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Caption: Renal protective mechanism of Dapagliflozin.

## Cardioprotective Mechanisms

The cardiovascular benefits of Dapagliflozin are multifactorial and not fully elucidated. Proposed mechanisms include a reduction in preload and afterload due to natriuresis and osmotic diuresis, improved cardiac energy metabolism through a shift towards ketone body utilization, and direct effects on ion channels in cardiomyocytes.

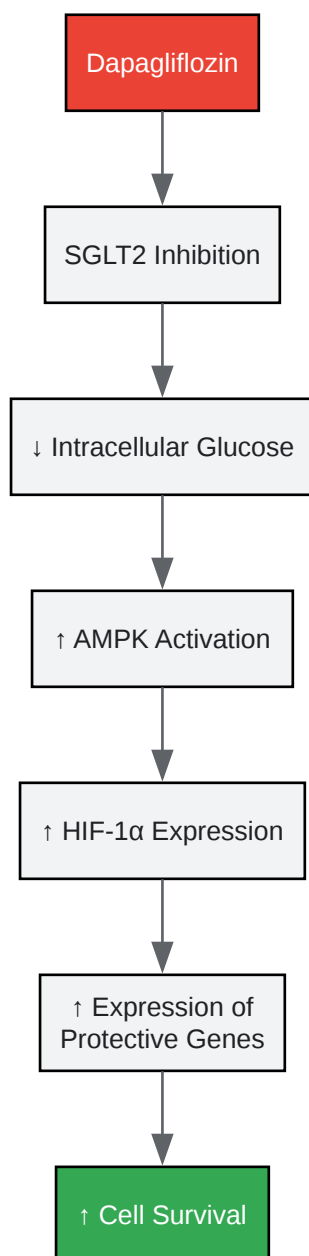


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Caption: Cardioprotective mechanisms of Dapagliflozin.

## Cellular Signaling Pathways

At the cellular level, SGLT2 inhibitors have been shown to influence several key signaling pathways. For instance, in the context of renal ischemia-reperfusion injury, Dapagliflozin has been shown to increase the expression of hypoxia-inducible factor 1 (HIF-1), which may contribute to its protective effects.[7]



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Caption: Cellular signaling pathways affected by Dapagliflozin.

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